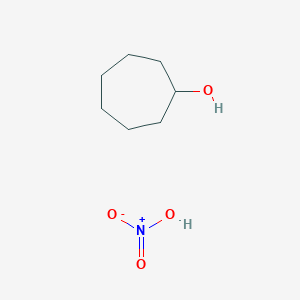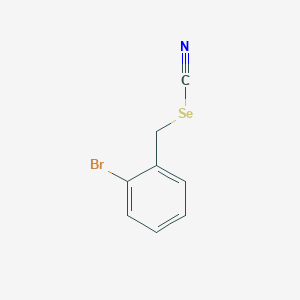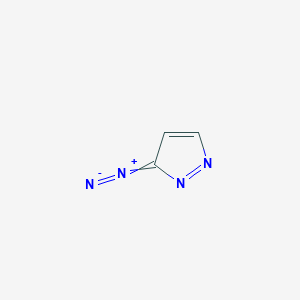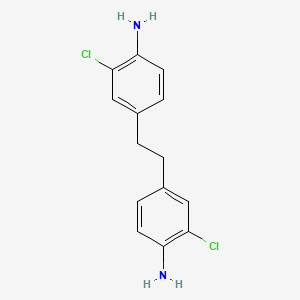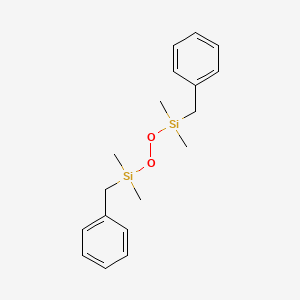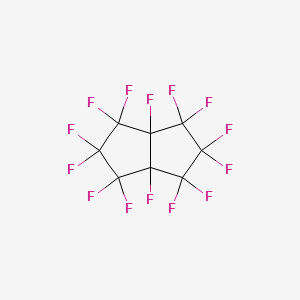![molecular formula C16H15ClS B14629242 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene CAS No. 56096-75-4](/img/structure/B14629242.png)
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dihydroindene moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene typically involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst. This reaction yields indene derivatives with high regioselectivity, depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and sulfanyl groups allows for specific interactions with biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the chloromethyl and sulfanyl substitutions.
1-Methylindane: A methyl-substituted indene derivative.
Uniqueness
5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making this compound valuable for various applications in research and industry.
属性
CAS 编号 |
56096-75-4 |
|---|---|
分子式 |
C16H15ClS |
分子量 |
274.8 g/mol |
IUPAC 名称 |
5-[2-(chloromethyl)phenyl]sulfanyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H15ClS/c17-11-14-4-1-2-7-16(14)18-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2 |
InChI 键 |
YNGSYXVTZYVXND-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)


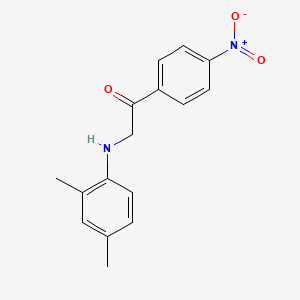
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
